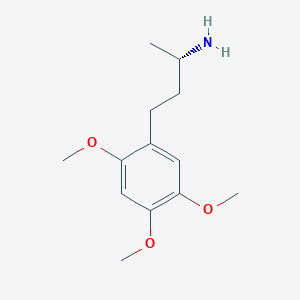
(2S)-4-(2,4,5-trimethoxyphenyl)butan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-4-(2,4,5-trimethoxyphenyl)butan-2-amine is a chemical compound known for its unique structure and properties It is a derivative of phenethylamine and is characterized by the presence of three methoxy groups attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-(2,4,5-trimethoxyphenyl)butan-2-amine typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 2,4,5-trimethoxybenzaldehyde with a suitable amine, followed by reduction to yield the desired amine. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-4-(2,4,5-trimethoxyphenyl)butan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution can introduce new functional groups into the molecule.
Scientific Research Applications
(2S)-4-(2,4,5-trimethoxyphenyl)butan-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of neuropharmacology.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-4-(2,4,5-trimethoxyphenyl)butan-2-amine involves its interaction with various molecular targets and pathways. It is known to act as a monoamine releaser or inhibitor of monoamine transporters, affecting neurotransmitter levels in the brain. This interaction can lead to changes in mood, perception, and cognition, making it a compound of interest in neuropharmacological research.
Comparison with Similar Compounds
Similar Compounds
3,4-methylenedioxymethamphetamine (MDMA): Shares structural similarities and has similar effects on neurotransmitter systems.
2,5-dimethoxy-4-methylamphetamine (DOM): Another phenethylamine derivative with psychoactive properties.
2,4,5-trimethoxyamphetamine (TMA-2): Similar in structure but with different pharmacological effects.
Uniqueness
(2S)-4-(2,4,5-trimethoxyphenyl)butan-2-amine is unique due to its specific substitution pattern on the phenyl ring and its stereochemistry
Properties
Molecular Formula |
C13H21NO3 |
|---|---|
Molecular Weight |
239.31 g/mol |
IUPAC Name |
(2S)-4-(2,4,5-trimethoxyphenyl)butan-2-amine |
InChI |
InChI=1S/C13H21NO3/c1-9(14)5-6-10-7-12(16-3)13(17-4)8-11(10)15-2/h7-9H,5-6,14H2,1-4H3/t9-/m0/s1 |
InChI Key |
PDUFRZLKPVMEJH-VIFPVBQESA-N |
Isomeric SMILES |
C[C@@H](CCC1=CC(=C(C=C1OC)OC)OC)N |
Canonical SMILES |
CC(CCC1=CC(=C(C=C1OC)OC)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


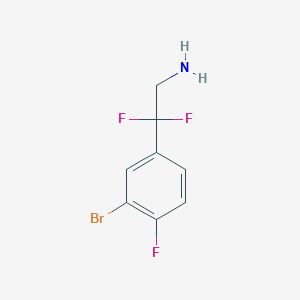
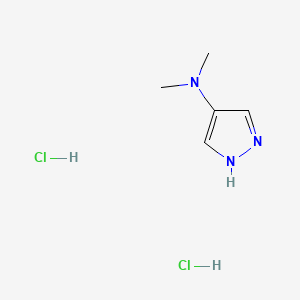
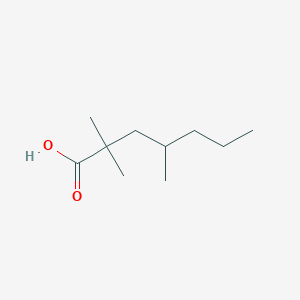
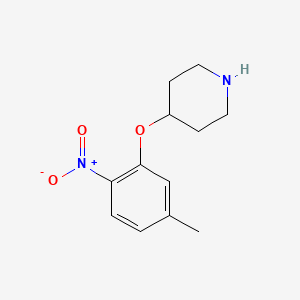
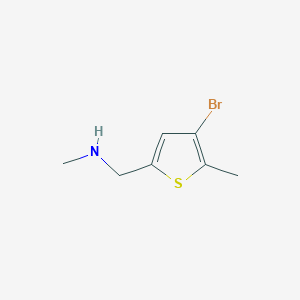
![2-Amino-6-[(methylamino)methyl]-3,4-dihydropyrimidin-4-onedihydrochloride](/img/structure/B13541165.png)
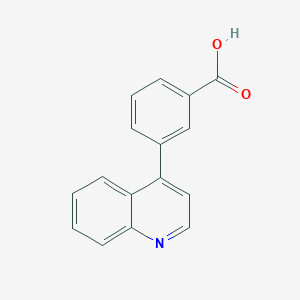
![3-(Benzo[b]thiophen-2-yl)isoxazol-5-amine](/img/structure/B13541189.png)
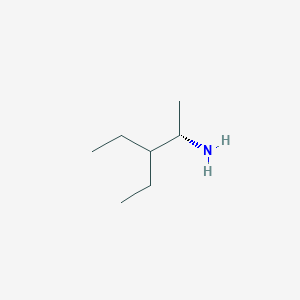
![(1,1-Difluorospiro[2.4]heptan-5-yl)methanamine](/img/structure/B13541192.png)
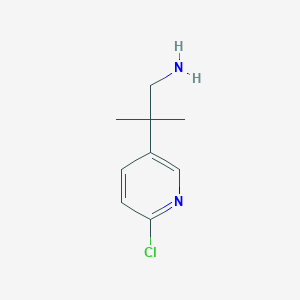
![1-{1,1-Difluoro-5-methylspiro[2.3]hexan-5-yl}methanamine](/img/structure/B13541195.png)
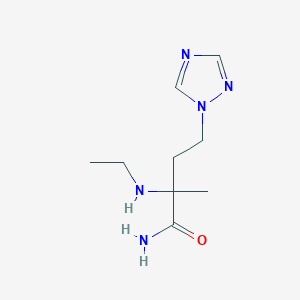
![tert-butyl N-[2-amino-2-(3,4-dichlorophenyl)ethyl]carbamate](/img/structure/B13541205.png)
